3H-Pyrazol-3-one, 4-benzoyl-2-hexyl-2,4-dihydro-5-methyl-

Description

Chemical Structure and Key Features

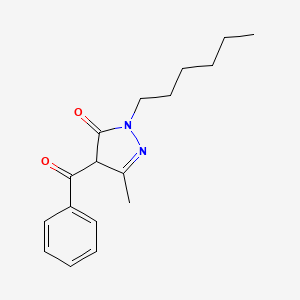

The compound 3H-Pyrazol-3-one, 4-benzoyl-2-hexyl-2,4-dihydro-5-methyl- (CAS 4551-69-3) is a pyrazolone derivative characterized by:

- A benzoyl group (electron-withdrawing) at position 4.

- A hexyl chain (long alkyl group) at position 2, enhancing lipophilicity.

- A methyl group at position 5, contributing to steric and electronic effects.

A plausible route involves:

Reacting 5-methyl-2-hexyl-2,4-dihydro-3H-pyrazol-3-one with benzoyl chloride.

Using a base (e.g., calcium hydroxide) in dioxane under controlled conditions .

Properties

CAS No. |

143413-95-0 |

|---|---|

Molecular Formula |

C17H22N2O2 |

Molecular Weight |

286.37 g/mol |

IUPAC Name |

4-benzoyl-2-hexyl-5-methyl-4H-pyrazol-3-one |

InChI |

InChI=1S/C17H22N2O2/c1-3-4-5-9-12-19-17(21)15(13(2)18-19)16(20)14-10-7-6-8-11-14/h6-8,10-11,15H,3-5,9,12H2,1-2H3 |

InChI Key |

MYYRFKHWBAPCQE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN1C(=O)C(C(=N1)C)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-1-hexyl-3-methyl-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 4-benzoyl-3-methyl-1H-pyrazol-5(4H)-one with hexyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-1-hexyl-3-methyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a lead compound for drug development.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Benzoyl-1-hexyl-3-methyl-1H-pyrazol-5(4H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Physicochemical Properties

Biological Activity

3H-Pyrazol-3-one, 4-benzoyl-2-hexyl-2,4-dihydro-5-methyl- is a pyrazolone derivative that has garnered attention due to its diverse biological activities. Pyrazolone compounds are known for their pharmacological potential, including anti-inflammatory, analgesic, and antitumor properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula: C17H22N2O2

- Molecular Weight: 286.369 g/mol

- CAS Number: 143413-95-0

The biological activity of 3H-Pyrazol-3-one derivatives often involves several mechanisms:

- Inhibition of Enzymatic Activity: Many pyrazolone derivatives inhibit key enzymes involved in inflammatory pathways. For instance, they can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators like prostaglandins.

- Antioxidant Activity: These compounds may exhibit significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Antitumor Activity: Some pyrazolone derivatives have shown promise in inhibiting cancer cell proliferation by interfering with various signaling pathways associated with tumor growth.

Anti-inflammatory Activity

Research indicates that pyrazolone derivatives can significantly reduce inflammation. For example, a study demonstrated that a related compound effectively inhibited the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential use in treating inflammatory diseases.

Antitumor Activity

Case studies have reported that certain pyrazolone derivatives exhibit cytotoxic effects against various cancer cell lines. For instance:

- Study on BRAF(V600E) Inhibition: A series of synthesized pyrazole derivatives were evaluated for their ability to inhibit BRAF(V600E), a common mutation in melanoma. The results showed promising inhibitory effects, indicating potential as targeted cancer therapies .

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of pyrazolone compounds:

- A derivative was tested against various bacterial strains and demonstrated significant antibacterial activity by disrupting bacterial cell membranes, leading to cell lysis .

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | COX inhibition | |

| Antitumor | BRAF(V600E) inhibition | |

| Antimicrobial | Membrane disruption |

Case Studies

-

Anti-inflammatory Effects:

- A study investigated the anti-inflammatory effects of a related pyrazolone derivative in a mouse model of arthritis. The compound significantly reduced joint swelling and pain, supporting its potential as an anti-inflammatory agent.

-

Antitumor Efficacy:

- In vitro studies on melanoma cells treated with 3H-Pyrazol-3-one derivatives revealed a reduction in cell viability and induction of apoptosis, suggesting that these compounds could be developed as chemotherapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.